molecular formula C20H25NO2 B5941147 4-[(2'-isopropoxybiphenyl-3-yl)methyl]morpholine

4-[(2'-isopropoxybiphenyl-3-yl)methyl]morpholine

Cat. No.: B5941147
M. Wt: 311.4 g/mol
InChI Key: ABMPKLZTDBILPB-UHFFFAOYSA-N
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Description

4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2’-methoxybiphenyl-3-yl)methyl]morpholine
  • 4-[(2’-ethoxybiphenyl-3-yl)methyl]morpholine
  • 4-[(2’-propoxybiphenyl-3-yl)methyl]morpholine

Uniqueness

4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups .

Properties

IUPAC Name

4-[[3-(2-propan-2-yloxyphenyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-16(2)23-20-9-4-3-8-19(20)18-7-5-6-17(14-18)15-21-10-12-22-13-11-21/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMPKLZTDBILPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CC=CC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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